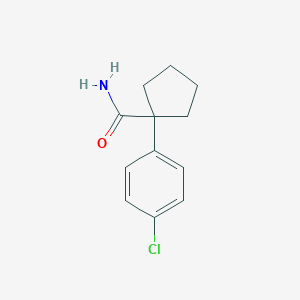

1-(4-Chlorophenyl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

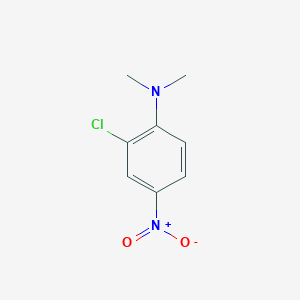

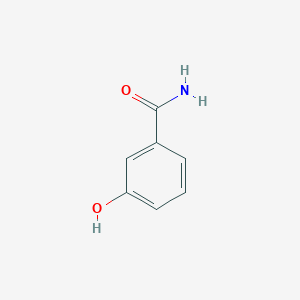

1-(4-Chlorophenyl)cyclopentanecarboxamide (commonly referred to as 4-CPCC) is an organic compound with a molecular formula of C11H12ClNO2. It is a colorless solid that is soluble in water and ethanol. 4-CPCC is a cyclic amide and is used in scientific research as a tool to investigate the roles of cyclic amide compounds in various biochemical processes.

Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, 1-(4-Chlorophenyl)cyclopentanecarboxamide is explored for its potential as a precursor in the synthesis of various pharmacologically active compounds. Its structure can be modified to produce analogs that may interact with biological targets, such as enzymes or receptors, leading to the development of new therapeutic agents. The compound’s chlorophenyl group, in particular, is a common moiety in many drugs and could be crucial in enhancing binding affinity or specificity .

Material Science

Within material science, this compound’s robust aromatic and amide groups make it a candidate for creating novel polymeric materials. These materials could exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications. Research may focus on incorporating 1-(4-Chlorophenyl)cyclopentanecarboxamide into polymers to improve their properties for use in industries like aerospace or electronics .

Chemical Synthesis

1-(4-Chlorophenyl)cyclopentanecarboxamide: serves as a building block in organic synthesis. Its reactive amide group can undergo various chemical transformations, enabling the creation of complex molecules. This versatility is valuable in synthesizing new compounds with potential applications in medicinal chemistry and agrochemicals .

Biochemistry

In biochemistry, the compound can be used to study protein-ligand interactions. The chlorophenyl group might mimic portions of natural substrates or inhibitors, allowing researchers to probe the active sites of enzymes or other proteins. This can lead to a better understanding of biochemical pathways and the design of more effective inhibitors or activators .

Medical Research

Medical research may utilize 1-(4-Chlorophenyl)cyclopentanecarboxamide in the development of diagnostic tools. For instance, it could be tagged with a radioactive isotope or fluorescent group to act as a probe in imaging studies, helping to visualize biological processes or disease states in vivo .

Industrial Applications

Though primarily used in research and development, there could be industrial applications for 1-(4-Chlorophenyl)cyclopentanecarboxamide as well. It might be used in the manufacture of specialty chemicals or as an intermediate in the production of materials with unique properties required for specific industrial processes .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-12/h3-6H,1-2,7-8H2,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFVJAGKRQIORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30524845 |

Source

|

| Record name | 1-(4-Chlorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)cyclopentanecarboxamide | |

CAS RN |

84833-61-4 |

Source

|

| Record name | 1-(4-Chlorophenyl)cyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30524845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

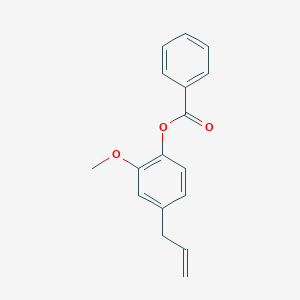

![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)